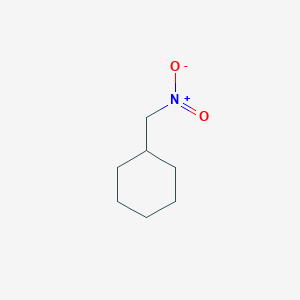

(Nitromethyl)cyclohexane

Description

Historical Context of Nitroalkanes in Synthetic Chemistry

The journey of nitroalkanes in synthetic chemistry is a rich narrative of discovery and innovation. For a long time, aromatic nitro compounds were the primary focus in organic synthesis, mainly as precursors to aromatic amines. sci-hub.se However, the synthetic potential of aliphatic nitro compounds became increasingly apparent, establishing them as versatile intermediates. frontiersin.org The high electron-withdrawing nature of the nitro group significantly increases the acidity of the α-hydrogen, facilitating the formation of stabilized carbanions known as nitronates. benthamdirect.com This property is the cornerstone of their synthetic utility.

Several key carbon-carbon bond-forming reactions have defined the importance of nitroalkanes:

The Henry Reaction (Nitroaldol Reaction): Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.orgname-reaction.com This reaction is analogous to the aldol (B89426) reaction and is fundamental in organic synthesis. wikipedia.org The products can be further converted into other valuable intermediates, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.orgyoutube.com

The Michael Addition: This reaction involves the conjugate addition of a resonance-stabilized carbanion, such as a nitronate, to an α,β-unsaturated carbonyl compound. sctunisie.orgorganic-chemistry.org The Michael addition of nitroalkanes is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules. iupac.org The reaction's efficiency can be enhanced using phase transfer catalysts or by performing it in aqueous media. sctunisie.org

The Nef Reaction: Reported by John Ulric Nef in 1894, this reaction converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through acid hydrolysis of its corresponding nitronate salt. numberanalytics.comwikipedia.org The reaction proceeds through the formation of a nitronic acid intermediate, which is then hydrolyzed to the carbonyl compound and nitrous oxide. wikipedia.org The Nef reaction provides a method for the "umpolung" or inversion of polarity, effectively converting the nucleophilic α-carbon of a nitroalkane into an electrophilic carbonyl carbon. youtube.comyoutube.com

These reactions highlight the dual nature of the nitro group, which acts as an activating group for the formation of new bonds and can also be transformed into other functional groups. researchgate.net

Strategic Importance of Cyclohexane (B81311) Derivatives in Organic Synthesis

The cyclohexane ring is a ubiquitous and fundamentally important structural motif in organic chemistry. fastercapital.com Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its strategic significance. fastercapital.comresearchgate.net Cyclohexane derivatives serve as crucial building blocks for the synthesis of a wide array of complex organic molecules, including steroids, terpenes, and alkaloids. fastercapital.com

The conformational flexibility of the cyclohexane ring, primarily its ability to adopt a stable chair conformation, plays a critical role in determining the stereochemical outcome of reactions and the biological activity of molecules containing this ring system. The synthesis of multi-substituted cyclohexane derivatives with high stereocontrol is a major focus in modern organic synthesis. nih.gov

Cyclohexane-1,3-dione derivatives, for instance, are key precursors for a plethora of biologically active compounds, including various heterocyclic systems. tandfonline.comgoogle.com The versatility of these derivatives stems from the reactivity of their methylene (B1212753) and carbonyl groups. tandfonline.com The development of novel synthetic strategies for accessing functionalized cyclohexanes continues to be an active area of research, driven by the demand for new materials and therapeutic agents. researchgate.net

Table 2: Key Reactions Involving Nitroalkanes

| Reaction | Description | Key Features |

|---|---|---|

| Henry Reaction | Base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgname-reaction.com | Forms β-nitro alcohols; reversible process. wikipedia.org |

| Michael Addition | Conjugate addition of a nitronate to an α,β-unsaturated carbonyl compound. sctunisie.orgorganic-chemistry.org | Forms new carbon-carbon bonds; thermodynamically controlled. organic-chemistry.org |

| Nef Reaction | Acid hydrolysis of a nitronate salt to form an aldehyde or ketone. numberanalytics.comwikipedia.org | Involves an "umpolung" of the α-carbon's reactivity. youtube.comyoutube.com |

Structure

3D Structure

Properties

IUPAC Name |

nitromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXAUWIWPPUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949115 | |

| Record name | (Nitromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2625-30-1 | |

| Record name | NSC3634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Nitromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Nitromethyl Cyclohexane

Reduction Chemistry of the Nitro Group

The nitro group in (nitromethyl)cyclohexane is readily susceptible to reduction, providing a valuable synthetic route to primary amines. This transformation is a cornerstone of its chemical utility, enabling the introduction of a nucleophilic amino group.

The reduction of this compound to cyclohexylmethylamine is a synthetically important transformation. A common and efficient method for this conversion is catalytic hydrogenation. This process typically involves the use of a metal catalyst and a source of hydrogen.

Various catalysts can be employed for this reduction, with transition metals being particularly effective. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be varied to optimize the reaction rate and yield.

For instance, the hydrogenation of similar nitro compounds to their corresponding amines is often achieved with high efficiency using these catalytic systems. While specific data for this compound is not extensively reported in readily available literature, analogous reductions of aromatic nitro compounds to their saturated amine counterparts provide insight into typical reaction conditions. For example, the hydrogenation of nitrobenzene to cyclohexylamine can be achieved in good yield and selectivity using iridium-based catalysts.

The general reaction scheme for the catalytic hydrogenation of this compound is as follows:

Reaction Scheme: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Reagents | Product |

| This compound | Raney Ni, Pd/C, or PtO₂ | H₂ | Cyclohexylmethylamine |

The reaction proceeds through the stepwise reduction of the nitro group, first to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine. Careful control of reaction conditions is crucial to prevent the formation of side products.

Nucleophilic and Electrophilic Reactivity of this compound

The presence of the nitro group imparts both nucleophilic and electrophilic character to this compound, allowing it to participate in a diverse range of chemical transformations.

The carbon atom adjacent to the nitro group in this compound is acidic due to the strong electron-withdrawing nature of the nitro group. This allows for the ready formation of a resonance-stabilized carbanion, known as a nitronate anion, upon treatment with a base. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

One of the most significant reactions of the nitronate anion is the Michael addition , a conjugate addition to α,β-unsaturated carbonyl compounds. sctunisie.orgmasterorganicchemistry.comlibretexts.org In this reaction, the nitronate anion attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. sctunisie.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for the construction of complex organic molecules. sctunisie.org

Another important reaction is the Henry reaction (or nitroaldol reaction), where the nitronate anion adds to an aldehyde or ketone to form a β-nitro alcohol. organic-chemistry.orgwikipedia.org This reaction is a classic method for carbon-carbon bond formation and provides access to valuable synthetic intermediates that can be further transformed into other functional groups. organic-chemistry.orgwikipedia.org For instance, the β-nitro alcohol products can be dehydrated to nitroalkenes, oxidized to α-nitro ketones, or reduced to β-amino alcohols. wikipedia.org

The nitronate anion can also undergo alkylation with various electrophiles, such as alkyl halides, providing a means to introduce substituents at the α-position.

Furthermore, the nitro group itself can be transformed into a carbonyl group through the Nef reaction . wikipedia.orgmdma.chchemistry-reaction.com This reaction involves the acid-catalyzed hydrolysis of the nitronate salt to yield an aldehyde or ketone. wikipedia.orgmdma.chchemistry-reaction.com In the case of this compound, the Nef reaction would produce cyclohexanecarboxaldehyde.

Table of Reactions Involving the this compound Anion

| Reaction Name | Electrophile | Product Type |

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,4-Addition product |

| Henry Reaction | Aldehyde or Ketone | β-Nitro alcohol |

| Alkylation | Alkyl halide | α-Substituted nitroalkane |

| Nef Reaction | H₃O⁺ | Aldehyde |

The cyclohexane (B81311) ring of this compound can, in principle, undergo electrophilic substitution reactions, although the aliphatic nature of the ring makes it significantly less reactive than aromatic systems. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.net The nitromethyl group acts as an electron-withdrawing group, which would deactivate the ring towards electrophilic attack. If such a reaction were to occur, it would likely require harsh conditions and a strong electrophile. The directing effects of the nitromethyl group on a cyclohexane ring are not as well-defined as in aromatic systems.

Addition reactions to the cyclohexane ring are also conceivable, particularly radical-mediated additions. However, these are generally less common and require specific reagents and conditions to initiate the reaction.

Intramolecular Cyclization and Annulation Reactions

This compound derivatives bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest in synthetic organic chemistry for the construction of complex, polycyclic molecules.

The reactivity of the nitro group and the adjacent carbon can be harnessed to construct heterocyclic rings fused to the cyclohexane core. For example, a derivative of this compound containing a suitably positioned electrophilic center can undergo intramolecular nucleophilic attack by the nitronate anion, leading to the formation of a new ring.

Reductive cyclization of nitro groups is another powerful strategy for the synthesis of nitrogen-containing heterocycles. researchgate.net For instance, if a this compound derivative contains a carbonyl group or another electrophilic moiety at an appropriate distance, reduction of the nitro group can be followed by an intramolecular condensation or cyclization to form a fused heterocyclic system. researchgate.net

Furthermore, intramolecular radical cyclizations can be employed. beilstein-journals.org Radicals generated at a side chain attached to the cyclohexane ring can add to an acceptor group, such as an alkene or alkyne, leading to the formation of a new ring. The nitro group itself can also participate in radical reactions under specific conditions. For example, one-electron oxidation of aci-nitro anions can generate 1-nitroalkenyl radicals that undergo stereoselective cyclization. rsc.org

These intramolecular reactions provide a versatile and powerful approach to the synthesis of a wide variety of fused heterocyclic structures based on the this compound scaffold.

Cascade Reactions for Complex Skeletal Construction

Cascade reactions, also known as domino or tandem reactions, represent a highly efficient strategy in organic synthesis for the construction of complex molecular architectures from simpler precursors in a single operation. These processes involve a sequence of intramolecular or intermolecular transformations where the product of the first reaction becomes the substrate for the next, obviating the need for isolation of intermediates and purification steps. In the context of this compound, its primary nitroalkane functionality serves as a versatile handle for initiating such cascades, particularly through Michael addition reactions, to generate polysubstituted and stereochemically rich cyclohexane frameworks.

The acidic proton alpha to the nitro group allows this compound to readily form a nitronate anion under basic conditions. This nucleophilic species can then participate as a Michael donor, adding to a variety of Michael acceptors. This initial carbon-carbon bond formation can be strategically designed to set the stage for subsequent intramolecular reactions, leading to the formation of new ring systems and multiple stereocenters.

Organocatalyzed Domino Michael-Michael Reactions

A plausible and powerful cascade sequence for this compound involves a domino Michael-Michael reaction. In such a sequence, this compound would first undergo an intermolecular Michael addition to an electron-deficient olefin. The resulting intermediate, still containing a reactive nitronate or a newly formed enolate, could then undergo a subsequent intramolecular Michael addition, leading to the formation of a complex cyclohexane ring.

For instance, the reaction of this compound with a suitable di-unsaturated system could lead to a bicyclic or a highly substituted monocyclic system. The stereochemical outcome of these reactions can often be controlled with high precision through the use of chiral organocatalysts, such as bifunctional thioureas or squaramides, which can activate both the nucleophile and the electrophile and direct the approach of the reactants. reading.ac.uk

An illustrative hypothetical cascade is the reaction of this compound with a nitro-enoate. The initial Michael addition of the this compound nitronate to the nitro-enoate would be followed by an intramolecular Michael addition of the newly formed enolate onto the nitro-activated double bond, yielding a highly functionalized nitrocyclohexane derivative with the potential for multiple contiguous stereocenters. reading.ac.uk

Interactive Data Table: Hypothetical Domino Michael-Michael Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst | Proposed Product Skeleton |

| This compound | Nitrohex-4-enoate | Chiral Thiourea | Polysubstituted Nitrocyclohexane |

| This compound | α,β,γ,δ-Unsaturated Ester | Chiral Squaramide | Functionalized Bicyclo[4.4.0]decane |

| This compound | 2-Methylene-1,3-dione | Proline Derivative | Spirocyclic Cyclohexane-Dione |

Michael-Michael-Henry/Aldol (B89426) Cascade Sequences

Building upon the domino Michael-Michael sequence, further complexity can be introduced by incorporating a final intramolecular aldol or Henry (nitro-aldol) reaction. In such a three-step cascade, the intermediate formed after the two Michael additions could possess a suitably positioned carbonyl or nitro group, which can then undergo an intramolecular cyclization. This would lead to the formation of highly complex polycyclic skeletons with a high degree of stereocontrol.

For example, a reaction between this compound, a β-ketoester, and a nitroalkene could, in a one-pot procedure, proceed through a sequence of Michael additions followed by an intramolecular Henry reaction to furnish a densely functionalized cyclohexane ring bearing up to five stereocenters. nih.gov The strategic choice of reactants and catalysts is crucial for the success of these intricate transformations.

Interactive Data Table: Hypothetical Three-Step Cascade Reactions of this compound

| Reactants | Catalyst System | Proposed Cascade Sequence | Final Product Skeleton |

| This compound, β-Ketoester, Nitroalkene | Chiral Amine / DBU | Michael-Michael-Henry | Highly Substituted Aminocyclohexanol Precursor |

| This compound, Acrolein Dimer | Chiral Phosphoric Acid | Michael-Michael-Aldol | Fused Polycyclic System |

| This compound, 2-Nitro-1,3-butadiene | Bifunctional Catalyst | Michael-Diels-Alder | Complex Nitro-substituted Decalin |

The exploration of cascade reactions starting from this compound opens up avenues for the efficient synthesis of complex molecules that are of interest in medicinal chemistry and materials science. The versatility of the nitro group, which can be converted into a wide range of other functional groups, further enhances the synthetic utility of the resulting complex cyclohexane skeletons.

Structural Derivatives and Analogues of Nitromethyl Cyclohexane

Positional and Stereoisomeric Forms

The spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences the molecule's stability and properties. This is particularly evident in the positional and stereoisomeric forms of nitromethyl-substituted cyclohexanes.

In 1,3-disubstituted cyclohexanes, such as 1,3-nitromethylcyclohexane, the presence of two substituents gives rise to cis and trans diastereomers. Each of these can exist in different chair conformations that are interconvertible through a process known as ring flipping. The relative stability of these conformers is dictated by the steric interactions of the substituents. spcmc.ac.in

For a cis-1,3-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it minimizes steric strain. utexas.edulibretexts.org In the diaxial conformation of cis-1,3-isomers, a highly unfavorable steric interaction occurs between the two axial groups, known as a 1,3-diaxial interaction, which destabilizes this conformation to such an extent that it is often considered negligible in the conformational equilibrium. spcmc.ac.inutexas.edu When the two substituents are different, as in 1-methyl-3-nitromethylcyclohexane, the cis isomer exists as a pair of enantiomers. spcmc.ac.in

The trans-1,3-disubstituted cyclohexane isomer has one substituent in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). Ring flipping interconverts these two conformations, and if the substituents are identical, the two conformers are energetically equivalent. libretexts.org If the substituents are different, the conformer where the larger group occupies the equatorial position is generally more stable. For trans-1,3-isomers, the two chair conformations are dissymmetric and exist as a resolvable pair of enantiomers. spcmc.ac.in

The conformational preferences for 1,3-disubstituted cyclohexanes are summarized in the table below.

| Isomer Configuration | Substituent Positions (Conformation 1) | Substituent Positions (Conformation 2) | Relative Stability |

| cis | Equatorial, Equatorial (e,e) | Axial, Axial (a,a) | The diequatorial (e,e) conformer is strongly favored. libretexts.org |

| trans | Axial, Equatorial (a,e) | Equatorial, Axial (e,a) | The two conformers are energetically equivalent if substituents are the same. If different, the conformer with the larger group in the equatorial position is more stable. libretexts.org |

Disubstituted cyclohexanes, including derivatives of (nitromethyl)cyclohexane, exhibit cis-trans isomerism, a form of stereoisomerism where substituents are located on the same side (cis) or opposite sides (trans) of the ring. mvpsvktcollege.ac.in These isomers are not interconvertible without breaking chemical bonds. mvpsvktcollege.ac.in

The stability of cis and trans isomers is determined by the steric strain in their most stable chair conformations. Generally, the most stable conformation is the one that places the maximum number of bulky substituents in the equatorial position to avoid 1,3-diaxial interactions. libretexts.org

For 1,2-disubstituted cyclohexanes, the trans isomer, which can adopt a diequatorial conformation, is generally more stable than the cis isomer, which must have one axial and one equatorial substituent. openstax.org Conversely, for 1,3-disubstituted cyclohexanes, the cis isomer can exist in a diequatorial conformation, making it more stable than the trans isomer, which is locked in an axial-equatorial arrangement. utexas.edu The pattern for 1,4-disubstituted cyclohexanes is similar to the 1,2-case, with the trans isomer being more stable. utexas.edu

The general stability rules for disubstituted cyclohexanes are outlined below:

| Substitution Pattern | More Stable Isomer | Reason for Stability |

| 1,2-Disubstituted | trans | Can adopt a diequatorial (e,e) conformation. openstax.org |

| 1,3-Disubstituted | cis | Can adopt a diequatorial (e,e) conformation. utexas.edu |

| 1,4-Disubstituted | trans | Can adopt a diequatorial (e,e) conformation. utexas.edu |

These principles of conformational analysis are crucial for predicting the most stable stereoisomer of a given this compound derivative.

Functionalized Derivatives and Their Synthetic Access

The introduction of additional functional groups to the this compound structure opens avenues for creating a wide array of new molecules with potential applications in various fields of chemistry.

The synthesis of carboxylate-substituted (nitromethyl)cyclohexanes can be approached through several synthetic strategies. One common method involves the carboxylation of a suitable precursor. For instance, tertiary carboxylic acids can be prepared from alcohols or olefins using formic acid and sulfuric acid. orgsyn.org This method could potentially be adapted for a nitromethyl-substituted cyclohexanol.

Another versatile method for creating C-C bonds and introducing a carboxylate group is through the use of organometallic reagents. For example, the Grignard reagent of a halo-substituted this compound could be reacted with carbon dioxide to yield the corresponding carboxylic acid. orgsyn.org

Furthermore, ester derivatives such as ethyl (nitromethyl)cyclohexyl)acetate can be synthesized. A general approach to such compounds is the phosphonate (B1237965) carbanion method (a variation of the Horner-Wadsworth-Emmons reaction), which is effective for preparing olefins with electron-withdrawing groups. orgsyn.org This could be adapted to react a cyclohexanone (B45756) bearing a nitromethyl group with a phosphonate ylide like triethyl phosphonoacetate to form an α,β-unsaturated ester, which can then be hydrogenated to the saturated cyclohexyl acetate (B1210297) derivative. Esterification of a (nitromethyl)cyclohexanecarboxylic acid with an alcohol under acidic catalysis is also a direct method for obtaining these esters. researchgate.net

Hydroxy derivatives of this compound can be prepared through various synthetic routes. For example, the reduction of a ketone functionality on a nitromethyl-substituted cyclohexane ring would yield a secondary alcohol. Another approach is the conjugate addition of a nitroalkane to a cyclohexenone, which can produce a hydroxy-substituted derivative, such as 3-hydroxy-2-(2-nitro-1-arylethyl)cyclohex-2-en-1-one. researchgate.net The synthesis of 1-hydroxy-2-nitrocyclohexane-1-carboxylic acid has also been documented. nih.gov

Epoxy derivatives, particularly 1,2-epoxy-1-(nitromethyl)cyclohexane, are valuable synthetic intermediates. The epoxidation of an alkene is a common method for synthesizing epoxides. Therefore, a (nitromethyl)cyclohexene precursor could be treated with an epoxidizing agent like a peroxy acid (e.g., m-CPBA) to form the desired epoxide. The epoxidation of cyclohexene (B86901) itself using hydrogen peroxide over various catalysts has been studied, and these methods could be adapted for substituted cyclohexenes. teiee.netrsc.org Ring-opening reactions of these epoxides can then be performed with various nucleophiles in the presence of a polar solvent like nitromethane (B149229) to introduce further functionality. researchgate.net

Deuterated compounds are invaluable tools for elucidating reaction mechanisms and studying kinetic isotope effects. nih.govnih.gov The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of a chemical reaction, providing insight into bond-breaking steps. nih.gov

The synthesis of specifically deuterated cyclohexane derivatives often requires multi-step procedures with precise control over regio- and stereochemistry. Methods have been developed for the stereoselective deuteration of cyclohexene from benzene, which can serve as a building block for more complex deuterated molecules. nih.gov

For a target molecule like 1-(nitromethyl)cyclohexane-d6-acetic acid ethyl ester, a plausible synthetic route would involve the preparation of a deuterated cyclohexane precursor. For example, a deuterated cyclohexanone could be synthesized and then elaborated. A Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide could introduce the acetic acid ester side chain. The nitromethyl group could be introduced via nucleophilic substitution or a Michael addition at an earlier stage of the synthesis. The use of deuterated reagents, such as sodium borodeuteride (NaBD4) for reductions, allows for the specific placement of deuterium atoms. researchgate.net Such deuterated analogues can be used in proton NMR studies to simplify complex spectra and accurately determine coupling constants and chemical shifts, providing detailed conformational information. researchgate.net

Mechanistic and Theoretical Investigations of Nitromethyl Cyclohexane Reactions

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of (nitromethyl)cyclohexane is crucial for controlling reaction outcomes, particularly in the synthesis of complex molecular architectures. Key areas of investigation include the stereocontrol of addition reactions, the nature of the reaction pathway (concerted vs. stepwise), and the characterization of transient species like intermediates and transition states.

Stereospecificity and Stereoselectivity in Addition Reactions

Addition reactions involving the carbanion of this compound, such as Michael additions to cyclic enones or Henry (nitro-aldol) reactions with aldehydes, are not inherently stereospecific but can be rendered highly stereoselective. wikipedia.orgacs.org The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by steric and electronic factors, as well as the presence of chiral catalysts.

Due to the reversibility of these addition reactions and the potential for epimerization at the nitro-substituted carbon, a mixture of diastereomers is often formed under basic, achiral conditions. wikipedia.org However, significant advances in asymmetric catalysis have enabled precise control over the stereochemistry. For instance, in the asymmetric Michael addition of nitromethane (B149229) to β-substituted cyclic enones, a reaction analogous to one involving this compound, chiral diamine organocatalysts have been shown to produce products with excellent enantioselectivity (96–99% ee). acs.org

The catalyst typically operates by forming a chiral enamine with the cyclic enone, which then directs the approach of the nucleophilic nitronate. The bulky cyclohexane (B81311) group on the nitromethane nucleophile would play a significant role in the steric interactions within the transition state, influencing the facial selectivity of the addition. In additions to cyclohexanone (B45756) derivatives, the enolate intermediate adopts a half-chair conformation, and the electrophile's attack preferentially occurs from the face that leads to the more stable chair conformation in the product. youtube.com This principle suggests that the stereochemical outcome is a result of minimizing steric strain in the transition state leading to the final product.

| Reaction Type | Reactant | Catalyst/Conditions | Observed Stereoselectivity |

| Asymmetric Michael Addition | β-Substituted Cyclic Enones | Chiral Diamine Organocatalyst | High Enantioselectivity (up to 99% ee) acs.org |

| Henry (Nitro-aldol) Reaction | Aromatic Aldehydes | Quinine-derived Catalysts | Moderate to Good Enantioselection wikipedia.org |

| Michael Addition | Cyclohexanone Enolate | Achiral Base | Preferential formation of the cis-product (major) youtube.com |

Concerted vs. Stepwise Mechanisms (e.g., Nitroacetic Acid Additions)

The addition reactions of the this compound carbanion are overwhelmingly proposed to proceed through stepwise mechanisms rather than concerted ones. This is characteristic of reactions involving stabilized carbanions, such as aldol (B89426) and Michael additions. organic-chemistry.orgsctunisie.org

A concerted mechanism would require the simultaneous formation and breaking of multiple bonds in a single transition state. In contrast, the evidence for reactions like the Henry reaction points to a multi-step process:

Deprotonation: A base abstracts the α-proton from this compound to form a resonance-stabilized nitronate anion intermediate. wikipedia.orgyoutube.com

Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate. wikipedia.org

Protonation: The alkoxide is protonated by the conjugate acid of the base (or another proton source) to yield the final β-nitro alcohol product. wikipedia.org

Each of these steps involves a distinct, observable, or theoretically predictable intermediate, which is the hallmark of a stepwise pathway. Similarly, the Michael addition follows a stepwise path involving the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack, which is subsequently protonated to give the 1,4-adduct. sctunisie.org The presence of these discrete intermediates rules out a concerted mechanism for these fundamental reactions.

Intermediates and Transition State Analysis (e.g., Carbanion Stability)

The central intermediate in the reactions of this compound is the carbanion generated upon deprotonation. The stability and reactivity of this carbanion are paramount to understanding the reaction mechanism. The negative charge is not localized on the carbon atom but is delocalized onto the electronegative oxygen atoms of the nitro group through resonance, forming a nitronate anion. This delocalization is the primary reason for the enhanced acidity of the α-proton (pKa ≈ 17 in DMSO for typical nitroalkanes) and the stability of the conjugate base. wikipedia.org

The stability of the (cyclohexyl)nitromethanide carbanion is influenced by several factors:

| Stabilizing Factor | Description |

| Resonance | The negative charge is delocalized across the C-N-O system, with significant charge density residing on the oxygen atoms. This is the most significant stabilizing contribution. |

| Inductive Effect | The strongly electron-withdrawing nitro group pulls electron density away from the carbon center, further stabilizing the negative charge. |

| Hybridization | The carbon atom of the carbanion is sp² hybridized, which imparts greater s-character compared to an sp³ hybridized carbon, holding the lone pair in an orbital closer to the nucleus and increasing stability. |

The transition state in these addition reactions involves the approach of this nucleophilic nitronate to an electrophile. For example, in a Henry reaction with cyclohexanecarboxaldehyde, the transition state would involve the formation of the C-C bond between the nitronate and the aldehyde's carbonyl carbon. The stereochemistry of the product is determined by the relative energies of the competing diastereomeric transition states (e.g., leading to syn vs. anti products). Steric hindrance between the two bulky cyclohexane rings in the transition state would be a critical factor, likely favoring an arrangement where these groups are oriented away from each other. wikipedia.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the mechanistic details of reactions involving this compound at a molecular level. Density Functional Theory (DFT) is a commonly employed method for studying the stability of intermediates and the energetics of reaction pathways. nu.edu.kzmdpi.comresearchgate.net

Molecular modeling studies can be used to:

Analyze Intermediate Stability: Calculate the charge distribution and molecular orbitals of the (cyclohexyl)nitronate anion to quantify the stabilizing effects of resonance and induction. DFT calculations can determine the precise geometry and relative energies of different conformers of the intermediate.

Map Reaction Pathways: The potential energy surface for reactions like the Henry or Michael addition can be mapped. This allows for the identification of transition states—the highest energy points along the reaction coordinate—and intermediates, which exist in local energy minima. uci.edu Comparing the activation energies for different pathways can confirm whether a mechanism is stepwise and can predict which stereochemical outcome is kinetically favored.

Elucidate Stereoselectivity: The energies of diastereomeric transition states can be calculated with high accuracy. For an asymmetric reaction, computational models can elucidate how a chiral catalyst interacts with the substrate and the this compound nucleophile to lower the energy of one transition state over another, thus explaining the origin of enantioselectivity. mdpi.com For example, modeling could show how hydrogen bonding between a catalyst and the nitro group orients the nucleophile for a specific facial attack on the electrophile.

Recent computational studies on related systems, such as the addition of nucleophiles to nitroalkenes, have successfully predicted reaction polarity and regioselectivity, underscoring the predictive power of these theoretical methods. mdpi.comfrontiersin.org Such in silico experiments are invaluable for rationalizing observed experimental results and for designing new, more efficient, and selective reactions.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (Nitromethyl)cyclohexane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the nitromethyl group (-CH₂NO₂) would appear as a characteristic downfield signal due to the strong electron-withdrawing effect of the nitro group. The methine proton on the cyclohexane (B81311) ring to which the nitromethyl group is attached (C-H) would also be shifted downfield relative to other ring protons. The remaining ten protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the upfield region, typical of saturated cyclic systems.

The ¹³C NMR spectrum provides complementary information by showing a unique signal for each chemically distinct carbon atom. The carbon of the nitromethyl group would be found significantly downfield. The carbon atom of the cyclohexane ring bonded to the nitromethyl group would also be shifted downfield. The other five carbon atoms of the cyclohexane ring would appear at higher field strengths, with their exact chemical shifts dependent on their position relative to the substituent.

While specific, experimentally-derived spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous structures like cyclohexane and nitroalkanes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -CH₂NO₂ | 4.2 - 4.5 | 75 - 80 | Downfield shift due to the electron-withdrawing nitro group. |

| -CH-CH₂NO₂ | 2.0 - 2.5 | 40 - 45 | Methine proton and carbon, shifted downfield by the adjacent substituent. |

| Cyclohexane Ring -CH₂- | 1.0 - 1.9 | 25 - 35 | Complex, overlapping multiplets typical for a substituted cyclohexane ring. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₁₃NO₂), the molecular weight is approximately 143.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to produce a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The energetic nature of EI often leads to the fragmentation of the molecular ion into smaller, charged species. The analysis of these fragments provides valuable clues about the molecule's structure.

Key fragmentation pathways for this compound would likely include:

Loss of the nitro group: A prominent peak corresponding to the loss of a nitro radical (•NO₂, 46 Da), resulting in a fragment ion at m/z 97.

Cleavage of the C-C bond between the ring and the nitromethyl group, leading to a cyclohexyl cation (m/z 83) or a nitromethyl radical.

Fragmentation of the cyclohexane ring: Similar to the fragmentation of cyclohexane itself, the ring can open and break apart, leading to a series of characteristic peaks corresponding to the loss of ethylene (B1197577) (28 Da) or other small hydrocarbon fragments. msu.edudocbrown.info

Table 2: Expected Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | M⁺ - •NO₂ |

| 83 | [C₆H₁₁]⁺ | Cleavage of the exocyclic C-C bond (cyclohexyl cation). |

| 67 | [C₅H₇]⁺ | Fragmentation of the cyclohexane ring. |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane ring. |

| 41 | [C₃H₅]⁺ | Fragmentation of the cyclohexane ring. |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal:

The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat), although the chair conformation is most likely.

The orientation of the nitromethyl substituent relative to the ring (i.e., whether it occupies an axial or equatorial position in the crystal lattice).

Precise measurements of all bond lengths (C-C, C-H, C-N, N-O) and angles within the molecule.

Information on intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the crystal.

As of this writing, a published crystal structure for this compound is not available in open-access crystallographic databases. Therefore, experimental data on its solid-state structure is limited.

Chromatographic Methods for Separation and Purity Assessment (e.g., GC, TLC, HPLC)

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by GC. The sample is vaporized and passed through a column, and its retention time is used for identification and quantification. A flame ionization detector (FID) would provide good sensitivity. For enhanced selectivity for the nitro group, a nitrogen-phosphorus detector (NPD) could be employed. epa.gov The choice of the stationary phase is critical; a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating nitroalkanes.

Table 3: Representative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 220 °C |

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring reaction progress and assessing purity. tifr.res.in this compound, being a moderately polar compound, would be analyzed on a polar stationary phase like silica (B1680970) gel. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). wisc.edu The position of the spot, quantified by the retention factor (Rf), would indicate its polarity relative to other components in the mixture. Visualization could be achieved using a UV lamp if the compound is UV-active, or by staining with a reagent like potassium permanganate.

Table 4: Expected Thin-Layer Chromatography (TLC) Behavior of this compound

| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf Value |

| Silica Gel (SiO₂) | 90:10 Hexane : Ethyl Acetate | Low (0.2 - 0.3) |

| Silica Gel (SiO₂) | 70:30 Hexane : Ethyl Acetate | Medium (0.4 - 0.6) |

| Silica Gel (SiO₂) | 100% Dichloromethane | Low-Medium (0.3 - 0.5) |

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a retention time determined by its polarity and the specific mobile phase composition. Detection is commonly performed using a UV detector.

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

Applications of Nitromethyl Cyclohexane in Complex Organic Synthesis

Role as Key Synthetic Intermediates in Pharmaceutical and Natural Product Synthesis

The reactivity of the nitromethyl group, particularly its ability to undergo condensation reactions and be converted to an amino group, makes (nitromethyl)cyclohexane and its derivatives valuable intermediates in the synthesis of several important pharmaceutical compounds.

This compound derivatives have been utilized as key precursors in the total synthesis of anthracycline antibiotics, specifically Daunomycinone and its analogues, which are precursors to the potent anticancer drug Doxorubicin. A patented process outlines a convergent synthesis where a highly functionalized this compound derivative serves as the A-ring precursor.

In this synthetic approach, methyl 3α,5α-dihydroxy-5β-(trimethylsilylethynyl)-2α-nitromethylcyclohexane-1β-carboxylate acetonide is condensed with 1,4-dihydro-4,4,5-trimethoxy-1-oxonaphthalene. This key carbon-carbon bond-forming step is followed by a series of reactions including cyclization, oxidation, and hydrolysis to construct the tetracyclic core of Daunomycinone. nih.govgoogle.com The nitro group in the cyclohexane (B81311) precursor is crucial for the final elaboration of the molecule. This strategic use of a this compound derivative allows for the stereocontrolled construction of the complex aglycone of these important chemotherapeutic agents.

The following table summarizes the key reactants and the resulting product in the initial condensation step:

| Reactant 1 | Reactant 2 | Product of Condensation |

| Methyl 3α,5α-dihydroxy-5β-(trimethylsilylethynyl)-2α-nitromethylcyclohexane-1β-carboxylate acetonide | 1,4-dihydro-4,4,5-trimethoxy-1-oxonaphthalene | 3-[(2β-carbomethoxy-4β-ethynyl-4α,6α-(di-O-isopropylidenyl)cyclohexanyl-1-yl]-nitromethyl-4,4,5-trimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene |

This intermediate then undergoes further transformations to yield the final anthracycline structure.

While various synthetic routes to Gabapentin, an anticonvulsant drug, and its corresponding lactam (2-azaspiro[4.5]decan-3-one) are well-established, a direct pathway commencing from this compound is not prominently featured in the scientific literature. The prevalent methods for synthesizing Gabapentin lactam typically start from precursors such as 1,1-cyclohexane diacetic acid, its anhydride (B1165640), or 1-cyanocyclohexaneacetonitrile. researchgate.netresearchgate.netgoogle.com

For instance, a common industrial synthesis involves the conversion of 1,1-cyclohexane diacetic acid anhydride to its monoamide, which then undergoes a Hofmann rearrangement to furnish Gabapentin. google.com Another route begins with the hydrogenation of 1-cyanocyclohexaneacetic acid. researchgate.net

Although a direct synthesis from this compound is not widely documented, the structural similarity suggests its potential as a starting material. A hypothetical route could involve the elaboration of the nitromethyl group into the required aminomethyl and acetic acid moieties. However, the established synthetic pathways from other starting materials are currently more prevalent.

Construction of Polycyclic and Spiro Systems

The carbon atom bearing the nitro group in this compound is acidic and can be deprotonated by a base to form a nitronate anion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, making this compound a useful synthon for the construction of more complex cyclic systems, including polycyclic and spirocyclic frameworks.

One of the most powerful reactions utilizing nitroalkanes is the Henry reaction, or nitro-aldol reaction. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or a ketone, resulting in the formation of a β-nitro alcohol. The versatility of the Henry reaction allows for the creation of intricate molecular architectures.

In the context of constructing spiro systems, this compound can be reacted with a cyclic ketone. The intramolecular version of the Henry reaction, or subsequent cyclization of the Henry adduct, can lead to the formation of spirocyclic compounds. For example, the reaction of the nitronate of this compound with a cyclic ketone, followed by further synthetic manipulations of the resulting β-nitro alcohol, can provide access to spirocycles containing a cyclohexane ring. The nitro group in the resulting spirocyclic framework can then be further transformed, for instance, into an amino group, which opens up possibilities for the synthesis of a diverse range of biologically active molecules.

The general scheme for the formation of a spiro system using this compound via a Henry-type reaction is depicted below:

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| This compound | Cyclic Ketone (e.g., Cyclopentanone) | Henry (Nitro-aldol) Reaction | β-Nitro alcohol with a spirocyclic core |

This approach highlights the utility of this compound as a versatile building block for accessing complex spirocyclic scaffolds, which are prevalent in many natural products and pharmaceutical agents.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Routes

The industrial synthesis of nitroalkanes has traditionally relied on energy-intensive processes, such as the gas-phase nitration of alkanes at high temperatures, which can be hazardous and lack selectivity. zioc.ruresearchgate.net Future research is increasingly focused on creating more sustainable and environmentally benign synthetic pathways.

One promising avenue is the adoption of greener nitrating agents and reaction media. For instance, methods using sodium nitrite (B80452) in polyethylene (B3416737) glycol (PEG 400) have been developed as an eco-friendly approach for the synthesis of primary nitroalkanes from alkyl halides. wiley-vch.de Another innovative and safer method involves the UV-induced functionalization of cycloalkanes with nitrogen (IV) oxide in supercritical carbon dioxide, a non-flammable and environmentally friendly solvent. zioc.ru This process operates at mild temperatures (35-50 °C) and has shown significantly higher yields for producing nitroalkanes compared to traditional liquid-phase methods. zioc.ru

Further research into solid-state, solvent-free reactions, perhaps utilizing ball milling, could also dramatically reduce the environmental footprint by minimizing solvent use and waste generation. The development of catalytic systems, such as using N-hydroxyphthalimide (NHPI) to catalyze the nitration of alkanes with nitric acid under mild conditions, represents another significant step forward. rsc.org These approaches not only enhance safety and sustainability but also offer the potential for improved selectivity and efficiency.

| Parameter | Traditional Methods (e.g., Gas-Phase Nitration) | Emerging Green Methods |

|---|---|---|

| Temperature | High (up to 450 °C) zioc.ru | Mild (e.g., 35-50 °C, Room Temp) zioc.ruwiley-vch.de |

| Solvents | Often harsh or solvent-free at high temp | Green solvents (PEG 400, scCO₂) or solvent-free zioc.ruwiley-vch.de |

| Safety | Potentially explosive zioc.ru | Significantly improved safety profiles zioc.ru |

| Selectivity | Often low, producing mixtures zioc.rupnas.org | Higher chemoselectivity and regioselectivity wiley-vch.dersc.org |

| Reagents | Nitrogen oxides, Nitric acid zioc.ruresearchgate.net | Metal nitrites, N-hydroxyphthalimide, NO₂ with UV zioc.ruwiley-vch.dersc.org |

Catalytic Approaches for Selective Functionalization

The synthetic utility of (Nitromethyl)cyclohexane can be vastly expanded through the selective functionalization of its cyclohexane (B81311) ring. Modern catalytic methods, particularly those involving transition metal-catalyzed C-H activation, offer powerful tools for achieving this with high precision, which is crucial for creating structurally diverse molecules for medicinal applications. imperial.ac.ukbenthamdirect.comingentaconnect.com

Future research will likely focus on directing group strategies to control the regioselectivity of C-H functionalization on the cyclohexane ring. While the nitromethyl group itself can influence reactivity, the introduction of other directing groups would enable the targeted modification of specific C-H bonds at positions that are typically unreactive. imperial.ac.ukthieme-connect.com This approach allows for the efficient synthesis of complex derivatives from a simple starting material, reducing the number of synthetic steps and minimizing waste. benthamdirect.comingentaconnect.com

Furthermore, advancements in photocatalysis present new opportunities. Photoexcited nitro compounds exhibit distinct reactivity, enabling transformations such as radical α-alkylation of nitroalkanes under visible light. rsc.org Harnessing this reactivity could lead to novel methods for functionalizing the methylene (B1212753) bridge of the nitromethyl group or other positions on the cyclohexane scaffold with high selectivity. The development of catalysts that can selectively activate specific C-H bonds in the presence of the nitro group will be a key challenge and a significant area of investigation.

Expanding the Scope of this compound in Medicinal Chemistry Research

The cyclohexane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. cabidigitallibrary.orgazjm.org Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties. cabidigitallibrary.orgazjm.orggoogle.com this compound represents a versatile building block for the synthesis of novel therapeutic agents, leveraging both the desirable pharmacokinetic properties of the cyclohexane ring and the synthetic versatility of the nitro group. nih.govfrontiersin.org

The nitro group is a valuable functional handle; it can be readily transformed into other functionalities, most notably amines, which are ubiquitous in pharmaceuticals. nih.govarkat-usa.org This conversion opens the door to a vast chemical space of novel cyclohexane derivatives. For example, reduction of the nitro group to an amine would yield aminomethylcyclohexane derivatives, which can be further elaborated to create amides, ureas, and other functionalities for structure-activity relationship (SAR) studies.

Moreover, nitroalkanes are effective precursors in a variety of carbon-carbon bond-forming reactions, including the Henry (nitroaldol) and Michael reactions. arkat-usa.orgcphi-online.comadvancionsciences.com This reactivity allows for the construction of more complex molecular architectures. Future research should focus on synthesizing libraries of this compound derivatives and screening them for various biological activities. Given the established therapeutic relevance of cyclohexane-containing compounds, there is a high probability of identifying novel hits and leads for drug discovery programs targeting a range of diseases, from cancer to infectious diseases and neurological disorders. cabidigitallibrary.orgacs.orgnih.gov

| Initial Transformation | Resulting Intermediate | Potential Final Compound Classes | Potential Therapeutic Areas |

|---|---|---|---|

| Reduction of Nitro Group | (Aminomethyl)cyclohexane | Amides, Sulfonamides, Ureas, Guanidines | Oncology, Neurology, Infectious Disease cabidigitallibrary.orgnih.gov |

| Nef Reaction | Cyclohexanecarboxaldehyde | Imines, Reductive Amination Products, Heterocycles | Various (scaffold for diverse libraries) arkat-usa.org |

| Henry Reaction (with aldehydes) | β-Nitro alcohols | Amino alcohols, Nitroalkenes | Antimicrobials, Cardiovascular arkat-usa.orgcphi-online.com |

| Michael Addition (to α,β-unsaturated systems) | 1,4-Dicarbonyl precursors | Pyrroles, Furans, Thiophenes, Cyclopentenones | Anti-inflammatory, Anticancer arkat-usa.orgacs.org |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for introducing a nitro group into methylcyclohexane derivatives, and how do solvent systems influence reaction efficiency?

- The nitration of methylcyclohexane typically involves radical-initiated or catalytic pathways. For example, advanced oxidation processes (AOPs) with metal oxide catalysts (e.g., Fe³⁺/TiO₂) under controlled oxygen flow can enhance nitro group incorporation via radical intermediates . Polar aprotic solvents like acetonitrile improve nitro radical stabilization, while non-polar solvents may favor selectivity in less activated positions. Characterization via GC-MS and ¹H NMR is critical to verify regioselectivity and purity .

Q. How can conformational analysis of (nitromethyl)cyclohexane inform its reactivity in substitution or oxidation reactions?

- The nitro group’s axial or equatorial position on the cyclohexane ring affects steric and electronic interactions. Computational methods (DFT) and NOESY NMR can identify dominant chair conformers. For instance, an equatorial nitro group reduces 1,3-diaxial strain, favoring nucleophilic attack at the methyl position .

Q. What spectroscopic techniques are most effective for characterizing this compound and its reaction intermediates?

- ¹³C NMR : Distinguishes between axial/equatorial nitro conformers via chemical shift differences (δ ~85–95 ppm for nitro carbons).

- IR Spectroscopy : Nitro group absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm functionalization .

- GC-MS : Resolves isomers and quantifies byproducts during synthesis or decomposition .

Advanced Research Questions

Q. How can Plackett-Burman and Box-Behnken designs optimize reaction conditions for this compound synthesis?

- Plackett-Burman screening identifies critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 12-trial design revealed that temperature (70–90°C) and nitro precursor concentration significantly affect yield .

- Box-Behnken response surface methodology (RSM) refines optimal conditions. A 3-factor model (catalyst = 12 wt%, time = 8 min, O₂ pressure = 1.5 atm) achieved 92% yield with <5% side products .

Q. What kinetic models explain the thermal decomposition or oxidation pathways of this compound?

- High-temperature regimes (>600°C) involve radical chain mechanisms:

- Initiation: C–NO₂ bond cleavage generates •CH₂C₅H₁₀ and •NO₂ radicals.

- Propagation: •NO₂ abstracts hydrogen, forming HNO₂ and cyclohexene derivatives.

- Termination: Radical recombination yields nitroso compounds or polyaromatic hydrocarbons (PAHs) .

Q. How do heterogeneous catalysts (e.g., Co₃O₄ vs. MnO₂) influence the selectivity of this compound oxidation?

- Co₃O₄ : Favors ketone formation (e.g., cyclohexanone) via Mars-van Krevelen mechanisms, with oxygen vacancies promoting C–H activation.

- MnO₂ : Enhances nitro-to-nitrate oxidation, producing NO₃⁻ species under acidic conditions.

- In situ DRIFTS and XPS validate surface intermediates and active sites .

Q. What analytical strategies resolve contradictions in product distributions between experimental and modeled cyclohexane oxidation data?

- SVUV-PEPICO spectroscopy discriminates isomers (e.g., nitrocyclohexane vs. nitromethylcyclohexane) via ionization energy differences.

- Sensitivity analysis in kinetic models identifies underpredicted pathways (e.g., 5-membered ring formation via intramolecular H-transfer) requiring revised rate constants .

Q. How can cyclohexane-water distribution coefficients inform solvent selection for this compound purification?

- Experimental log D values (log D = 2.1 ± 0.3 at 25°C) indicate preferential partitioning into cyclohexane over water. Bootstrap error analysis (±0.2 log units) accounts for measurement variability, guiding liquid-liquid extraction protocols .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.